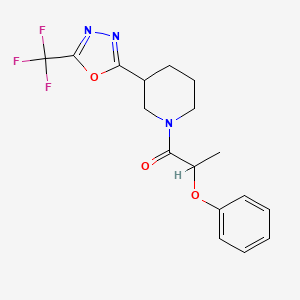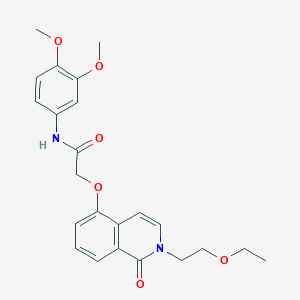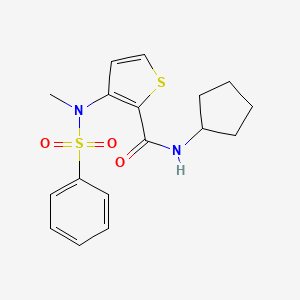
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that belongs to the class of compounds known for their diverse applications in medicinal chemistry and material science. With a unique structure incorporating a trifluoromethyl group and an oxadiazole ring, this compound is of significant interest for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves a multi-step reaction process. One common route starts with the preparation of the 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine intermediate, which can be synthesized by the reaction of piperidine with 5-(trifluoromethyl)-1,3,4-oxadiazole. This intermediate is then reacted with 2-phenoxypropan-1-one under specific conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity. Large-scale synthesis would typically employ flow chemistry techniques and continuous production methods to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, often resulting in the conversion of carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: potassium permanganate, chromium trioxide
Reducing agents: sodium borohydride, lithium aluminum hydride
Catalysts for substitution: palladium on carbon, copper(I) iodide
Major Products
Oxidized derivatives: Ketones, carboxylic acids
Reduced derivatives: Alcohols, amines
Substituted derivatives: Varied depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reactions and the development of new synthetic methodologies.
Biology and Medicine: In the field of medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural components make it a candidate for drug discovery, particularly in targeting specific biological pathways.
Industry: This compound finds applications in material science, where its properties are utilized in the development of advanced materials with specialized functions.
Wirkmechanismus
The mechanism by which 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. Detailed studies are often required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)propan-1-one
Uniqueness: What sets 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one apart is its combination of the phenoxy group, the piperidine ring, and the trifluoromethyl-substituted oxadiazole. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and application in various fields.
Hope that keeps your boredom at bay! Anything else you’d like to delve into?
Eigenschaften
IUPAC Name |
2-phenoxy-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11(25-13-7-3-2-4-8-13)15(24)23-9-5-6-12(10-23)14-21-22-16(26-14)17(18,19)20/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHZBFMXMKUWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B2754366.png)

![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)
![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)


![Methyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholine-3-carboxylate](/img/structure/B2754374.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2754378.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B2754382.png)
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2754384.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)
